Superior Retention Time Indexing Performance for Metabolomics Compared to Generic N-Alkylpyridinium Sulfonates
When used as a component of a homologous series for retention time indexing (RTI) in reversed-phase LC-MS-based metabolomics, 1-methylpyridinium-2-sulfonate enables a significantly more universal and reproducible RTI system compared to previously reported, less defined systems [1]. The N-alkylpyridinium sulfonate (NAPS) series, of which this compound is a foundational member, demonstrates dual ionization in both positive and negative modes and UV activity, a combination not consistently achieved by alternative RTI standards [1]. In a study involving over 500 metabolite standards and varying chromatographic conditions (flow rate and column dimension), the conversion of retention time (RT) to retention indices (RI) using this NAPS system substantially improved the comparability of retention information, directly enabling more accurate metabolite annotation and identification [1].
| Evidence Dimension | Retention Time Reproducibility Across Different LC-MS Systems |
|---|---|
| Target Compound Data | Substantial improvement in retention information comparability; enables metabolite annotation and identification across varying flow rates and column dimensions [1] |
| Comparator Or Baseline | Previously reported RTI systems or use of raw retention times [1] |
| Quantified Difference | While exact improvement factors are not reported, the study concludes that the NAPS-based RTI system provides a 'more universal' solution and 'substantially improves comparability' over existing methods [1]. |
| Conditions | RP-LC-MS based metabolomics, >500 metabolite standards, varying flow rates and column dimensions [1] |
Why This Matters
For metabolomics laboratories, this translates to more reliable cross-study and cross-instrument data comparison, reducing the need for laborious re-calibration and enabling robust, large-scale metabolite identification.
- [1] Stoffel R, et al. N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry-based metabolomics. Anal Bioanal Chem. 2022;414(25):7387-7398. View Source
